molecular formula C28H48O B1260250 4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol CAS No. 62014-96-4

4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol

Cat. No. B1260250
CAS RN: 62014-96-4
M. Wt: 400.7 g/mol
InChI Key: UIPYFONRKZTOIY-GQZGFCDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4alpha-methyl-5alpha-cholest-8(14)-en-3beta-ol is a 3beta-sterol that is 5alpha-cholest-8(14)-en-3beta-ol bearing an alpha-methyl substituent at position 4. It is a 3beta-sterol and a cholestanoid.

Scientific Research Applications

Role in Bacterial Sterol Biosynthesis

4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol has been identified in the bacterium Methylococcus capsulatus. This compound is part of the 4,4-dimethyl and 4alpha-methyl sterols group. The research suggests that sterol biosynthesis in this bacterium is blocked at the level of 4alpha-methyl delta8(14)-sterols, indicating a specific step in bacterial sterol synthesis where this compound plays a role (Bouvier et al., 1976).

Impact on Sterol Biosynthesis in Cells

Another study focused on the effects of various compounds, including 4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol, on sterol synthesis in cells. It was found that compounds similar to 4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol were potent inhibitors of sterol synthesis, influencing the production of cholesterol in cells (Schroepfer et al., 1977).

Synthesis and Structural Studies

The chemical synthesis and structure determination of related compounds, such as 14alpha-Methyl-5alpha-cholest-7-en-3beta,15beta-diol and 14alpha-Methyl-5alpha-cholest-7-en-3beta,15alpha-diol, have been explored. These studies contribute to the broader understanding of sterols structurally related to 4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol, enhancing our knowledge of sterol chemistry and biosynthesis (Spike et al., 1978).

Interaction with Hepatoma Cells

The interactions of acyl derivatives of 4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol with hepatoma Hep G2 cells have been studied. These interactions help understand how variations of this compound can regulate cholesterol metabolism in liver cells, offering insights into potential therapeutic applications (Piir et al., 2004).

Sterol Metabolism in Echinoderms

Research on the sterol content of the echinoderm Asterias rubens showed the presence of sterols, including 4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol. This study provides insights into the biosynthesis and metabolic pathways of sterols in marine organisms (Smith et al., 1973).

properties

CAS RN

62014-96-4

Product Name

4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

(3S,4S,5S,9R,10S,13R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h18-20,22-23,25-26,29H,7-17H2,1-6H3/t19-,20+,22-,23+,25+,26+,27-,28+/m1/s1

InChI Key

UIPYFONRKZTOIY-GQZGFCDBSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CCC3=C4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@@H]1O)C)C)[C@H](C)CCCC(C)C

SMILES

CC1C2CCC3=C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)CCCC(C)C

Canonical SMILES

CC1C2CCC3=C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)CCCC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol
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4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol
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4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol
Reactant of Route 4
4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol
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Reactant of Route 6
4alpha-Methyl-5alpha-cholest-8(14)-en-3beta-ol

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